molecular formula C5H3F3N2 B070122 5-(Trifluoromethyl)pyrimidine CAS No. 176214-12-3

5-(Trifluoromethyl)pyrimidine

Cat. No. B070122
M. Wt: 148.09 g/mol
InChI Key: CPCHRGFQWZMVNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyrimidine and its derivatives can be achieved through various chemical reactions. For example, one study describes the synthesis of trifluoromethylthio-substituted pyrimidines, highlighting the compound's role as a starting material for nucleophilic exchange reactions (Haas & Lieb, 1985). Another approach involves a one-pot synthesis method for creating 5-(Trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives in ionic liquid, showcasing the efficiency and eco-friendliness of this synthesis technique (Tuanjie Li et al., 2011).

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyrimidine derivatives has been extensively studied. For instance, research on the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine provides insight into the complex's crystal structure, demonstrating the formation of n–σ* complexes and revealing detailed structural characteristics through X-ray diffraction analysis (Chernov'yants et al., 2011).

Chemical Reactions and Properties

5-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, leading to the synthesis of numerous derivatives with unique properties. For example, the synthesis of pyrimidines from 3-trifluoromethylsulfonyl-oxypropeniminium triflates and nitriles demonstrates the compound's reactivity and versatility in creating novel structures (Rahm & Maas, 1996).

Safety And Hazards

5-(Trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethyl pyrimidine derivatives have shown promise in the field of antifungal, insecticidal, and anticancer research . There is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . The development of efficient and new pesticides is still an urgent task for scientific researchers .

properties

IUPAC Name

5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHRGFQWZMVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570845
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyrimidine

CAS RN

176214-12-3
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176214-12-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
P Mangla, YS Sanghvi, AK Prasad - Current Protocols, 2021 - Wiley Online Library
… The protocols described in this article allow the synthesis of 5-trifluoromethyl pyrimidine … synthesis of milligrams to grams of 5-trifluoromethyl pyrimidine nucleosides in high purity. The …
KD Bunker, C Moore, CL Palmer… - … Section E: Structure …, 2010 - scripts.iucr.org
The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole gave two structural isomers in a 1:1 ratio that were separable by chromatography. The title compound, …
Number of citations: 1 scripts.iucr.org
DT Richter, JC Kath, MJ Luzzio, N Keene, MA Berliner… - Tetrahedron …, 2013 - Elsevier
… In contrast it was found that 2,4-dichloro-5-trifluoromethyl-pyrimidine yields a 1:1 mixture of the two possible isomers. Lewis acids were employed to increase the ratio of isomers to >10:…
Number of citations: 19 www.sciencedirect.com
RE Banks, DS Field, RN Haszeldine - Journal of the Chemical Society …, 1970 - pubs.rsc.org
… product, and steric effects and/or electrostatic repulsion between side-chain fluorines and reagent l2 may be anticipated in reactions involving 2,4,6-trifluoro-5-trifluoromethylpyrimidine; …
Number of citations: 10 pubs.rsc.org
H Yamanaka, T Takekawa, K Morita, T Ishihara… - Tetrahedron letters, 1996 - Elsevier
β-Trifluoromethylated vinamidinium salt (1) was prepared in high yield by the reaction between 3,3,3-trifluoropropanoic acid and phosphorus oxychloride in N,N-dimethylformamide at …
Number of citations: 71 www.sciencedirect.com
U Lücking, R Jautelat, M Krüger, T Brumby… - …, 2013 - Wiley Online Library
Lead optimization of a high‐throughput screening hit led to the rapid identification of aminopyrimidine ZK 304709, a multitargeted CDK and VEGF‐R inhibitor that displayed a promising …
KJ Ryan, EM Acton, L Goodman - The Journal of Organic …, 1966 - ACS Publications
F; R= H fluorothymidine di-p-toluate 5-12 was thus boiled for 18 hr, most of the nucleoside remained as the diester, and there was only 20% of a water-soluble nucleoside fraction free …
Number of citations: 49 pubs.acs.org
ML Curtin, HR Heyman, RR Frey, PA Marcotte… - Bioorganic & medicinal …, 2012 - Elsevier
In an effort to identify kinase inhibitors with dual KDR/Aurora B activity and improved aqueous solubility compared to the Abbott dual inhibitor ABT-348, a series of novel pyrazole …
Number of citations: 27 www.sciencedirect.com
BY Yang, S Telu, V Pike - 2018 - Soc Nuclear Med
1060 Objectives: Fluorine-18 is an attractive radionuclide for labeling PET radiotracers because of its availability in very high activity and molar activity from the 18 O(p,n) 18 F reaction …
Number of citations: 1 jnm.snmjournals.org
J Mills - Kucers' The Use of Antibiotics, 2017 - taylorfrancis.com
Trifluridine, also known as trifluorothymidine, is a fluorinated pyrimidine nucleoside analog of thymidine and related to idoxuridine. It differs from thymidine in having three fluorine atoms …
Number of citations: 0 www.taylorfrancis.com

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